molecular formula C13H17N B1670267 Deprenyl CAS No. 2323-36-6

Deprenyl

Cat. No. B1670267
CAS RN: 2323-36-6
M. Wt: 187.28 g/mol
InChI Key: MEZLKOACVSPNER-UHFFFAOYSA-N
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Description

Deprenyl, also known as Selegiline, is a monoamine oxidase inhibitor used especially to treat Parkinson’s disease . It acts as a nerve and brain cell protector and is approved for use in the treatment of Parkinson’s but is used ‘off label’ for many other conditions including Alzheimer’s disease (AD), depression, and multiple sclerosis .


Synthesis Analysis

Deprenyl has become the golden standard of MAO-B inhibitors. It possesses dopamine potentiating and antioxidant properties . A fully automated iMiDEV™ microfluidic radiosynthesizer has been introduced and this study is aimed at using of the iMiDEV™ radiosynthesizer with a microfluidic cassette to produce [ 11 C]flumazenil and [ 11 C] L -deprenyl .


Molecular Structure Analysis

Deprenyl is a unique synthetic PEA derivative devoid of the catecholamine releasing property . More details about its molecular structure can be found on ChemSpider .


Chemical Reactions Analysis

Deprenyl prevents the toxicity of certain selective neurotoxins and recently it was demonstrated to increase cell-cell adhesion as well. The complexity of its pharmacological effects reflects the action of both the parent compound and the active metabolites .


Physical And Chemical Properties Analysis

Deprenyl is a synthetic, selective inhibitor of the monoamine oxidase-B enzyme system. The mechanism of its beneficial effect in early and advanced Parkinson’s disease is not settled .

Safety And Hazards

Deprenyl may cause skin irritation and serious eye irritation. It is advised to avoid breathing dust/ fume/ gas/ mist/ vapors/ spray, and to ensure adequate ventilation . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Deprenyl has been used in research and therapy as the first selective inhibitor of B-type monoamine oxidase (MAO-B). It has been registered in more than 60 countries to treat Parkinson’s disease, Alzheimer ’s disease, major depressive disorder, and used as an anti-aging drug . The future of this new line of brain research looks promising from both theoretical and practical aspects .

properties

IUPAC Name

N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZLKOACVSPNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860142
Record name (+/-)-Deprenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Selegiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.54e-02 g/L
Record name Selegiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Deprenyl

CAS RN

2323-36-6, 14611-51-9
Record name (±)-Selegiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2323-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deprenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002323366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Deprenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEPRENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF682Q08V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Selegiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

141 - 142 °C
Record name Selegiline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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